Heptylmagnesium chloride
Overview
Description
Heptylmagnesium chloride is an organometallic compound with the chemical formula C₇H₁₅ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylmagnesium chloride is typically synthesized through the reaction of heptyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C7H15Cl+Mg→C7H15MgCl
The reaction is exothermic and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form higher alkanes.
Catalysts: Often used with catalysts like copper(I) iodide to enhance reaction rates.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes: Formed from reactions with alkyl halides.
Complex Organic Molecules: Formed through coupling reactions.
Scientific Research Applications
Heptylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of heptylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom in the compound acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
- Methylmagnesium Chloride
- Ethylmagnesium Chloride
- Butylmagnesium Chloride
- Phenylmagnesium Chloride
Comparison: Heptylmagnesium chloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain Grignard reagents. This longer chain can influence the solubility, reactivity, and the types of products formed in reactions. For instance, this compound may be more suitable for synthesizing larger, more complex organic molecules compared to its shorter-chain counterparts.
Properties
IUPAC Name |
magnesium;heptane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.ClH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORTXLIZPFKPR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42092-01-3 | |
Record name | Heptylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.